molecular formula C14H18F2N2O2 B13319801 Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

Cat. No.: B13319801
M. Wt: 284.30 g/mol
InChI Key: AKMLJOKRHDVQNA-UHFFFAOYSA-N
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Description

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate is a carbamate derivative featuring a piperidine ring substituted with two fluorine atoms at the 3-position and a benzyloxycarbonyl (Cbz) protective group attached via a methylene linker. This compound is of interest in medicinal chemistry due to the structural versatility of the piperidine scaffold and the pharmacological relevance of fluorinated motifs, which often enhance metabolic stability and binding affinity .

Properties

IUPAC Name

benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18F2N2O2/c15-14(16)10-17-7-6-12(14)8-18-13(19)20-9-11-4-2-1-3-5-11/h1-5,12,17H,6-10H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKMLJOKRHDVQNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC(C1CNC(=O)OCC2=CC=CC=C2)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Reaction Scheme:

Benzyl chloroformate + (3,3-difluoropiperidin-4-yl)methylamine → Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate

Preparation Methods Analysis

Synthesis of the Amine Intermediate

The key precursor is the (3,3-difluoropiperidin-4-yl)methylamine, which can be synthesized via:

For example, a typical route involves the nucleophilic substitution of a suitable halogenated piperidine with a methylamine source, followed by fluorination at the 3,3-position using reagents like diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Carbamate Formation

The carbamate is prepared by reacting benzyl chloroformate with the amine in an inert solvent such as dichloromethane (DCM) under basic conditions to neutralize the generated hydrochloric acid:

RNH2 + ClCO2C6H5 (benzyl chloroformate) → RNH-COOCH2Ph + HCl

Reaction conditions:

  • Base: Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) to scavenge HCl.
  • Solvent: Anhydrous DCM.
  • Temperature: Typically maintained at 0°C to room temperature to control the exothermic reaction.
  • Reaction time: 2-4 hours, monitored by TLC or HPLC.

Purification

Post-reaction, the mixture is washed with aqueous acid to remove residual amines, followed by organic extraction, drying over anhydrous magnesium sulfate, and purification via column chromatography or recrystallization.

Data Table: Reaction Conditions and Yields

Step Reagents Solvent Temperature Reaction Time Yield Notes
Amine synthesis Fluorination reagents (e.g., DAST) DCM -78°C to room temp 24-48 hours 65-75% Selective fluorination at 3,3-position
Carbamate formation Benzyl chloroformate, amine DCM 0°C to RT 2-4 hours 80-90% Controlled addition to prevent overreaction
Purification - - - - - Column chromatography or recrystallization

Industrial and Large-Scale Synthesis Considerations

For scale-up, continuous flow reactors are employed to enhance safety and reproducibility, particularly during fluorination and carbamate formation steps. Process optimization focuses on:

Reaction Mechanisms and Key Reactions

Fluorination of the Piperidine Ring

The fluorination at the 3,3-position involves nucleophilic substitution or electrophilic fluorination, often utilizing DAST or similar reagents, which selectively introduce fluorine atoms at tertiary carbon centers adjacent to nitrogen.

Carbamate Formation

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl carbon of benzyl chloroformate, forming a tetrahedral intermediate that collapses to release chloride and form the carbamate linkage.

Chemical Reactions Analysis

Types of Reactions

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropiperidine ring is known to enhance binding affinity and selectivity, making the compound a valuable tool in biochemical studies. The carbamate group can form covalent bonds with active site residues, leading to enzyme inhibition .

Comparison with Similar Compounds

Benzyl N-(Piperidin-4-yl)carbamate Hydrochloride

  • Structure : Lacks fluorine substituents on the piperidine ring.
  • Molecular Weight : 270.76 g/mol (vs. ~300–320 g/mol for the difluoro analog, estimated) .
  • Key Differences : The absence of fluorine atoms reduces lipophilicity (lower logP) and may decrease metabolic stability compared to the difluoro derivative. The hydrochloride salt form enhances solubility in aqueous media.

Benzyl N-[(3S,4R)-3-Fluoropiperidin-4-yl]carbamate Hydrochloride

  • Structure: Monofluoro substitution at the 3-position of the piperidine ring.
  • Molecular Weight : ~300 g/mol (estimated).
  • Key Differences: The single fluorine atom provides intermediate lipophilicity and electronic effects compared to the non-fluorinated and difluorinated analogs. Stereochemistry (3S,4R) may influence target binding selectivity .

Benzyl N-[4-Fluoro-3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate

  • Structure : Incorporates a boronate ester instead of a piperidine ring.
  • Molecular Weight : 363.22 g/mol.
  • Key Differences : The boronate ester enables Suzuki-Miyaura cross-coupling reactions, making it a versatile intermediate in synthesis. The aromatic fluorine enhances electron-withdrawing effects, contrasting with the aliphatic fluorine in the target compound .

Physicochemical Properties

A comparative analysis of molecular properties is summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups logP (Estimated)
Target Compound C₁₄H₁₆F₂N₂O₂ ~300 Difluoropiperidine, Cbz 2.1–2.5
Benzyl N-(Piperidin-4-yl)carbamate HCl C₁₃H₁₉ClN₂O₂ 270.76 Piperidine, Cbz 1.8–2.0
Benzyl N-[(3S,4R)-3-Fluoropiperidin-4-yl]carbamate HCl C₁₃H₁₈ClFN₂O₂ ~300 Monofluoropiperidine, Cbz 2.0–2.3
Benzyl N-(3-Chloro-4-fluorophenyl)carbamate C₁₄H₁₁ClFNO₂ 279.70 Aromatic F/Cl, Cbz 3.0–3.5

Key Observations :

  • Fluorination at the piperidine 3-position increases molecular weight and lipophilicity compared to non-fluorinated analogs.
  • The difluoro substitution likely enhances metabolic stability and membrane permeability relative to monofluoro or non-fluorinated derivatives .

Comparison with Other Carbamates

  • Benzyl N-(5-Bromopentyl)carbamate : Synthesized via bromination of a hydroxypentyl precursor, highlighting the utility of halogenation in modifying linker regions .
  • tert-Butyl Carbamates: Use of tert-butyl groups (e.g., ) instead of benzyl alters deprotection conditions (acid-labile vs. hydrogenolysis) .

Biological Activity

Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate (CAS Number: 1373503-09-3) is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings surrounding its efficacy in various biological systems.

Chemical Structure and Properties

  • Molecular Formula : C14H18F2N2O2
  • Molecular Weight : 284.30 g/mol
  • Chemical Structure : The compound features a benzyl group linked to a carbamate moiety and a difluorinated piperidine ring, which may enhance its biological activity through unique interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of 3,3-difluoropiperidine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually conducted under anhydrous conditions to ensure the stability of the carbamate group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. The fluorine atoms in the compound can enhance binding affinity through strong hydrogen bonds and dipole interactions. Additionally, the carbamate group may participate in covalent bonding with target proteins, leading to stable complex formation .

Pharmacological Studies

Research has indicated that derivatives of piperidine, including this compound, exhibit significant activity against various biological targets. Notably, studies have shown that compounds with similar structures can act as inhibitors for enzymes such as phosphoinositide 3-kinase (PI3K), which plays a crucial role in cellular signaling pathways related to cancer and inflammation .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayObserved EffectReference
Enzyme InhibitionPI3KIC50 values ranging from 1.892 to 0.018 μM
Binding AffinityReceptors/ProteinsEnhanced binding due to fluorination
Toxicity StudiesMammalian CellsLow toxicity observed at high concentrations

Case Studies and Research Findings

  • In Vitro Studies : Various studies have explored the effects of this compound on cell lines. For instance, compounds similar to this carbamate have shown promising results in inhibiting cancer cell proliferation through modulation of signaling pathways associated with cell growth and survival .
  • Toxicological Assessment : Toxicity evaluations reveal that while some derivatives exhibit potent biological activity, they also maintain a favorable safety profile in mammalian models. For example, larvicidal activities were assessed with minimal cytotoxic effects on human peripheral blood mononuclear cells .

Q & A

Q. What are the common synthetic routes and key characterization techniques for Benzyl N-[(3,3-difluoropiperidin-4-yl)methyl]carbamate?

The synthesis typically involves multi-step reactions starting with functionalization of the piperidine ring. A representative approach includes:

  • Step 1 : Fluorination of the piperidine precursor using reagents like DAST (diethylaminosulfur trifluoride) to introduce difluoro groups at the 3,3-positions .
  • Step 2 : Protection of the amine group via carbamate formation using benzyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane or THF .
  • Step 3 : Purification via column chromatography and crystallization.

Q. Characterization Techniques :

  • Nuclear Magnetic Resonance (NMR) : ¹H, ¹³C, and ¹⁹F NMR to confirm substitution patterns and stereochemistry .
  • Mass Spectrometry (MS) : High-resolution MS for molecular weight verification .
  • X-ray Crystallography : Using programs like SHELXL for absolute configuration determination .

Q. How does the stereochemistry of the difluoropiperidine ring influence the compound’s reactivity and biological activity?

The (3R,3R)- and (3S,3S)-stereoisomers exhibit distinct electronic and steric profiles:

  • Reactivity : The equatorial positioning of fluorine atoms in the chair conformation reduces steric hindrance during nucleophilic substitution, enhancing reaction yields .
  • Biological Activity : Stereochemistry affects binding to enzymes (e.g., proteases or kinases). For example, the (3R,3R)-configuration may improve affinity due to optimal hydrogen bonding with active-site residues .

Advanced Research Questions

Q. What strategies are recommended for resolving contradictions in biological activity data across studies?

  • Comparative SAR Analysis : Systematically vary substituents (e.g., replacing benzyl with tert-butyl carbamate) to isolate structural contributors to activity .
  • Assay Standardization : Control variables like solvent (DMSO concentration), pH, and cell line viability to minimize variability .
  • Structural Elucidation : Use X-ray co-crystallography to verify target binding modes and identify off-target interactions .

Q. How can crystallographic data (e.g., SHELX) be utilized to confirm molecular structure and intermolecular interactions?

  • Structure Refinement : SHELXL refines atomic coordinates against diffraction data, resolving ambiguities in fluorine placement and piperidine ring puckering .
  • Intermolecular Analysis : Hydrogen-bonding networks and π-stacking interactions between the benzyl group and aromatic residues can be visualized, informing stability and solubility profiles .

Q. What are the challenges in optimizing reaction conditions to improve yield and purity?

  • Side Reactions : Competing N-debenzylation or over-fluorination requires strict temperature control (−78°C to 0°C) and inert atmospheres .
  • Purification : Use reverse-phase HPLC to separate diastereomers or regioisomers, particularly when stereocenters are present .

Q. What in vitro assays are suitable for evaluating enzyme inhibitory effects?

  • Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays with recombinant kinases (e.g., PI3K or MAPK) at varying compound concentrations (1 nM–10 µM) .
  • Protease Binding : Employ Förster Resonance Energy Transfer (FRET) substrates to measure IC₅₀ values in real-time .

Q. How to assess stability under physiological conditions, and what degradation products are observed?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor via LC-MS:
    • Major Degradants : Hydrolysis of the carbamate group to yield CO₂ and the free amine .
  • Long-term Stability : Store at −20°C under argon, with periodic NMR analysis to detect racemization or ring-opening .

Q. How to approach computational modeling for predicting binding modes and pharmacokinetic properties?

  • Docking Studies : Use AutoDock Vina or Schrödinger Glide to simulate interactions with target proteins (e.g., GPCRs), focusing on fluorine’s electrostatic contributions .
  • ADMET Prediction : SwissADME or pkCSM models estimate logP (lipophilicity), CYP450 inhibition, and blood-brain barrier penetration .

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